N-(2-Oxo-2-phenylethyl)formamide

Description

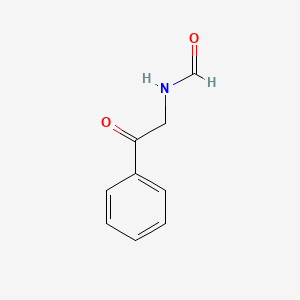

Structure

3D Structure

Properties

IUPAC Name |

N-phenacylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-7-10-6-9(12)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQDKEOJQWVXKSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CNC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80504314 | |

| Record name | N-(2-Oxo-2-phenylethyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73286-37-0 | |

| Record name | N-(2-Oxo-2-phenylethyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-Oxo-2-phenylethyl)formamide: Properties, Synthesis, and Synthetic Utility

This guide provides a comprehensive technical overview of N-(2-Oxo-2-phenylethyl)formamide, a versatile bifunctional intermediate crucial for constructing complex molecular architectures, particularly within the domain of heterocyclic chemistry and drug development. As a molecule combining a phenacyl ketone moiety with a formamide group, it offers multiple reaction pathways for synthetic chemists. This document moves beyond a simple recitation of data to provide field-proven insights into its synthesis, characterization, and strategic application.

Core Molecular Profile and Physicochemical Properties

This compound, also known as N-phenacylformamide, is a key organic building block. Its structure is characterized by an acetophenone core where the alpha-carbon is substituted with a formamide group. This arrangement makes it a valuable precursor for α-functionalized ketones and a variety of heterocyclic systems.

While extensive experimental data on its physical properties is not widely reported in common databases, its fundamental characteristics can be summarized.[1] The lack of a reported melting or boiling point suggests it may be primarily generated and used in situ or is an intermediate that is not routinely isolated and characterized for these specific properties.[1]

Table 1: Physicochemical and Computational Data for this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 73286-37-0 | [2] |

| Molecular Formula | C₉H₉NO₂ | [2] |

| Molecular Weight | 163.17 g/mol | [2] |

| SMILES | O=C(CNC=O)C1=CC=CC=C1 | [2] |

| Topological Polar Surface Area | 46.17 Ų | [2] |

| LogP (Calculated) | 0.6153 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 4 | [2] |

Synthesis and Purification Protocol

The synthesis of this compound is most logically achieved via the N-formylation of 2-aminoacetophenone. While various sophisticated formylating agents exist, a robust and scalable method utilizes the direct reaction with formic acid, often from the commercially available hydrochloride salt of the parent amine. This approach is rooted in the principles of nucleophilic acyl substitution.[3]

Experimental Protocol: Formylation of 2-Aminoacetophenone Hydrochloride

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminoacetophenone hydrochloride (1.0 eq).

-

Reagent Addition: Add an excess of formic acid (e.g., 5-10 eq), which will serve as both the formylating agent and the reaction solvent.

-

Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes.

-

Scientist's Insight: Driving the reaction with an excess of formic acid ensures complete consumption of the starting amine and pushes the equilibrium toward the product. The hydrochloride salt is often more stable and easier to handle than the free amine, and the formic acid is sufficiently acidic to liberate the free amine in situ for the reaction to proceed.

-

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water. This will precipitate the product and dilute the excess formic acid.

-

Neutralization & Isolation: Slowly neutralize the aqueous solution by adding a saturated solution of sodium bicarbonate until effervescence ceases. The this compound product will precipitate as a solid.

-

Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Caption: Reaction pathway for the synthesis of 5-phenyloxazole.

This reactivity profile makes this compound a valuable precursor for libraries of compounds in medicinal chemistry, where the oxazole core is a common pharmacophore.

Safety and Handling

No specific toxicology data is available for this compound. Therefore, it must be handled with the assumption that it is hazardous.

-

General Precautions: Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Inhalation/Contact: Avoid inhalation of dust or contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

-

Analogy to Formamide: The parent compound, formamide, is classified as a substance that may damage fertility or the unborn child and is suspected of causing cancer. [4]Given the structural similarity, this compound should be treated with a high degree of caution until specific toxicological data becomes available.

Conclusion

This compound is a foundational building block in organic synthesis. While detailed experimental data on its physical properties are sparse, its synthesis is straightforward, and its spectroscopic characteristics can be confidently predicted. Its true power is realized in its application as a versatile precursor to a wide range of nitrogen-containing heterocycles, making it an indispensable tool for researchers in drug discovery and materials science. Proper understanding of its reactivity, combined with cautious handling, allows chemists to fully leverage its synthetic potential.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 140995, Formamide, N-(2-phenylethyl)-. Available at: [Link]. Accessed January 6, 2026.

-

ResearchGate. Synthesis of N-phenylformamide. [Diagram]. Available at: [Link]. Accessed January 6, 2026.

-

Gomez, S. et al. (2018). Experimental 1H NMR and Computational Studies of Internal Rotation of Solvated Formamide. ResearchGate. Available at: [Link]. Accessed January 6, 2026.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 99684, Formylaminoacetophenone. Available at: [Link]. Accessed January 6, 2026.

-

Al-Amin, M. et al. (2014). Approach for the synthesis of N-phenylamides from β-ketobutylanilides using dimethylformamide and dimethylacetamide as the acyl donors. Journal of Saudi Chemical Society. Available at: [Link]. Accessed January 6, 2026.

-

Reich, H.J. Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. Available at: [Link]. Accessed January 6, 2026.

-

National Institute of Standards and Technology. Formamide. In NIST Chemistry WebBook; Linstrom, P.J., Mallard, W.G., Eds.; NIST Standard Reference Database Number 69: Gaithersburg, MD. Available at: [Link]. Accessed January 6, 2026.

-

National Institute of Standards and Technology. Formamide, N-(2-phenylethyl)-. In NIST Chemistry WebBook; Linstrom, P.J., Mallard, W.G., Eds.; NIST Standard Reference Database Number 69: Gaithersburg, MD. Available at: [Link]. Accessed January 6, 2026.

-

National Institute of Standards and Technology. Formamide, N-(2-phenylethyl)- IR Spectrum. In NIST Chemistry WebBook; Linstrom, P.J., Mallard, W.G., Eds.; NIST Standard Reference Database Number 69: Gaithersburg, MD. Available at: [Link]. Accessed January 6, 2026.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 21893541, N-(2-oxo-2-phenylethyl)methanesulfonamide. Available at: [Link]. Accessed January 6, 2026.

-

National Institute of Standards and Technology. Formamide, N-(2-phenylethyl)- Mass Spectrum. In NIST Chemistry WebBook; Linstrom, P.J., Mallard, W.G., Eds.; NIST Standard Reference Database Number 69: Gaithersburg, MD. Available at: [Link]. Accessed January 6, 2026.

-

SpectraBase. N-METHYLN-(2-PHENOXYETHYL)-FORMAMIDE;MAJOR-ISOMER - Optional[13C NMR]. Available at: [Link]. Accessed January 6, 2026.

-

Le, Z.G. (2012). Formylation of Amines. Molecules, 17(9), 10325-10345. Available at: [Link].

-

ResearchGate. N-Acylation Reactions of Amines. Available at: [Link]. Accessed January 6, 2026.

-

Maleki, A., & Kamalzare, S. (2023). N-Formamide as a carbonyl precursor in the catalytic synthesis of Passerini adducts under aqua and mechanochemical conditions. RSC Advances, 13(6), 3986-3993. Available at: [Link].

-

Organic Chemistry Portal. Direct Condensation of Sulfonamide and Formamide. Available at: [Link]. Accessed January 6, 2026.

- Google Patents. US7026511B2 - Synthesis of N-vinylformamide.

-

Holy, M. et al. (2020). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters, 22(15), 5895-5899. Available at: [Link].

-

Demchuk, O. M. et al. (2018). Novel Convenient Approach to 6-, 7-, and 8-Numbered Nitrogen Heterocycles Incorporating Endocyclic Sulfonamide Fragment. Molecules, 23(11), 2905. Available at: [Link].

- Google Patents. US20190315678A1 - Method for producing n-(alpha-hydroxyethyl)formamide and method for producing n-vinylformamide.

-

SpectraBase. N-(2,2-Diphenylethyl)formamide - Optional[Vapor Phase IR]. Available at: [Link]. Accessed January 6, 2026.

-

Wikipedia. Supramolecular chemistry. Available at: [Link]. Accessed January 6, 2026.

-

Bastin, L. D. et al. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews, 12(2), 127-135. Available at: [Link].

Sources

"N-(2-Oxo-2-phenylethyl)formamide" molecular structure and weight

An In-depth Technical Guide to N-(2-Oxo-2-phenylethyl)formamide: Structure, Properties, and Synthesis

Abstract

This compound is a bifunctional organic compound featuring both a ketone and a formamide moiety. This unique combination makes it a versatile building block in synthetic organic chemistry, particularly for the construction of nitrogen-containing heterocycles and other complex molecular architectures relevant to pharmaceutical and materials science. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed synthetic protocol, and an expert analysis of its reactivity and potential applications for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

This compound, with the CAS Number 73286-37-0, is structurally characterized by a phenacyl group attached to the nitrogen atom of a formamide.[1] The molecule's systematic IUPAC name is this compound, and it is also known by synonyms such as N-phenacylformamide.[2]

Molecular Structure

The core structure consists of a benzene ring connected to a carbonyl group (acetophenone moiety), which is in turn linked via a methylene bridge to the nitrogen of a formamide group (-NHCHO).

Caption: 2D representation of this compound.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₂ | [1] |

| Molecular Weight | 163.17 g/mol | [1][2] |

| CAS Number | 73286-37-0 | [1] |

| SMILES | O=C(CNC=O)C1=CC=CC=C1 | [1] |

| Topological Polar Surface Area (TPSA) | 46.17 Ų | [1] |

| LogP (calculated) | 0.6153 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 4 | [1] |

Synthesis and Mechanistic Insights

The synthesis of this compound is most logically achieved through the N-formylation of 2-aminoacetophenone. Commercially, 2-aminoacetophenone is often supplied as a hydrochloride salt to improve its shelf-life, necessitating an in-situ neutralization step during the reaction.

Causality in Experimental Design

The chosen synthetic pathway involves the reaction of 2-aminoacetophenone hydrochloride with a formylating agent, such as ethyl formate, in the presence of a mild base.

-

Choice of Base: A non-nucleophilic organic base like triethylamine (TEA) is ideal. Its primary role is to neutralize the hydrochloride salt, liberating the free amine (2-aminoacetophenone). This free amine is the active nucleophile required to attack the formylating agent. Using a stronger, nucleophilic base like sodium hydroxide could lead to unwanted side reactions, such as hydrolysis of the ethyl formate or aldol condensation reactions involving the ketone.

-

Choice of Formylating Agent: Ethyl formate is an effective and economical choice. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the ester. Ethanol is generated as a benign byproduct.

-

Solvent Selection: A polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is suitable for dissolving the organic reactants while not interfering with the reaction mechanism.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system; progress can be monitored via Thin Layer Chromatography (TLC) by observing the consumption of the 2-aminoacetophenone starting material.

-

Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminoacetophenone hydrochloride (1.0 eq).

-

Dissolution: Add dichloromethane (DCM, approx. 10 mL per gram of starting material) to the flask and stir to create a suspension.

-

Formylation: Add ethyl formate (1.5 eq) to the suspension.

-

Neutralization: Cool the flask in an ice bath. Slowly add triethylamine (TEA, 1.1 eq) dropwise over 10 minutes. The formation of triethylammonium chloride salt is often observed as a white precipitate.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 ethyl acetate/hexane mobile phase), staining with potassium permanganate.

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any acidic impurities), and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups. This allows for selective chemical transformations, making it a valuable scaffold for building molecular diversity.

Ketone Moiety Transformations

The phenacyl ketone is a versatile handle for constructing five- and six-membered heterocycles, which are privileged structures in medicinal chemistry.

-

Hantzsch Thiazole Synthesis: Reaction with a thiourea or thioamide yields a 2-aminothiazole derivative.

-

Paal-Knorr Pyrrole Synthesis: Condensation with a primary amine under acidic conditions can be used to form substituted pyrroles.

-

Gewald Aminothiophene Synthesis: Reaction with an activated nitrile and elemental sulfur can produce substituted thiophenes.

-

Reductive Amination: The ketone can be converted to an amine, introducing a new chiral center and functional group.

Formamide Moiety Transformations

The formamide group is not merely a protecting group but an active participant in key chemical reactions.

-

Dehydration to Isonitrile: Treatment with a dehydrating agent (e.g., POCl₃, tosyl chloride) converts the formamide into a highly reactive isonitrile (isocyanide). This intermediate is a crucial component in multicomponent reactions.

-

Ugi and Passerini Reactions: As an isonitrile precursor, it enables participation in powerful multicomponent reactions to rapidly assemble complex, drug-like molecules from simple inputs.

-

Bischler-Napieralski Reaction: Following reduction of the ketone, the formamide can be used to construct isoquinoline ring systems, a common core in natural products and pharmaceuticals.

Caption: Potential reactivity pathways for this compound.

Conclusion

This compound is a strategically important synthetic intermediate whose value lies in the distinct and versatile reactivity of its ketone and formamide functionalities. The straightforward synthesis allows for its ready availability, while its potential for elaboration into diverse heterocyclic systems and participation in complexity-building multicomponent reactions makes it an asset for researchers engaged in medicinal chemistry and drug discovery. This guide provides the foundational knowledge for scientists to confidently synthesize, handle, and strategically deploy this compound in their research endeavors.

References

Sources

An In-depth Technical Guide to N-phenacylformamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-phenacylformamide, with the IUPAC name N-(2-oxo-2-phenylethyl)formamide, is a keto-amide of interest in organic synthesis and medicinal chemistry. Its structure combines a phenacyl group, known for its presence in various biologically active compounds, with a formamide moiety. This guide provides a comprehensive overview of N-phenacylformamide, including its chemical and physical properties, a proposed synthetic pathway, expected spectroscopic characteristics, and potential applications. This document is intended to serve as a technical resource for professionals engaged in chemical research and drug discovery, acknowledging the current scarcity of published experimental data for this specific molecule.

Introduction and Chemical Identity

N-phenacylformamide is a derivative of 2-amino-1-phenylethanone (also known as phenacylamine), where the primary amine is formylated. The presence of both a ketone and an amide functional group within the same molecule suggests a rich and varied reactivity profile, making it a potentially valuable intermediate in the synthesis of more complex molecules, including heterocyclic compounds.

Table 1: Chemical Identity of N-phenacylformamide

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | N-phenacylformamide, 2-oxo-2-phenylethylformamide |

| CAS Number | 73286-37-0[1] |

| Molecular Formula | C₉H₉NO₂[2] |

| Molecular Weight | 163.17 g/mol [1] |

| SMILES | O=C(CNC=O)C1=CC=CC=C1[1] |

Physicochemical Properties

While comprehensive experimental data for N-phenacylformamide is not widely available in the literature, some key properties have been reported or can be predicted. A melting point of 80-82 °C has been documented[2]. Other physical properties such as boiling point and density have not been experimentally determined in readily available literature. Computational models can provide estimates for properties relevant to drug development and synthesis planning.

Table 2: Physical and Computed Properties of N-phenacylformamide

| Property | Value | Source |

| Melting Point | 80-82 °C | [2] |

| Topological Polar Surface Area (TPSA) | 46.17 Ų | [1] |

| LogP (Octanol-Water Partition Coefficient) | 0.6153 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 4 | [1] |

Synthesis of N-phenacylformamide

A validated, step-by-step synthesis protocol for N-phenacylformamide is not explicitly detailed in a single source. However, a plausible two-step synthesis can be designed based on established organic chemistry reactions. The proposed pathway involves the synthesis of the precursor, 2-amino-1-phenylethanone hydrochloride, followed by its formylation.

Step 1: Synthesis of 2-Amino-1-phenylethanone Hydrochloride

The precursor, 2-amino-1-phenylethanone hydrochloride, can be synthesized from 2-bromoacetophenone via the Delépine reaction. This method involves the reaction of a haloalkane with hexamethylenetetramine, followed by acidic hydrolysis of the resulting quaternary ammonium salt.

Experimental Protocol: Synthesis of 2-Amino-1-phenylethanone Hydrochloride [3]

-

Formation of the Quaternary Salt:

-

To a stirred solution of 2-bromoacetophenone (1 mmol, 1 equiv) in diethyl ether (13 mL), add hexamethylenetetramine (1 mmol, 1 equiv) in one portion.

-

Stir the mixture at room temperature for 12 hours. A solid precipitate will form.

-

Filter the resulting solid, wash with diethyl ether (15 mL), and dry under reduced pressure to afford the quaternary ammonium salt.

-

-

Acidic Hydrolysis:

-

Transfer the dried quaternary salt to a round-bottomed flask equipped with a reflux condenser.

-

Add ethanol (22 mL) and concentrated hydrochloric acid (0.6 mL).

-

Reflux the mixture for 3 hours, during which a solid will form.

-

After cooling to room temperature, filter the solid, wash with ethanol (20 mL), and dry under vacuum to yield pure 2-amino-1-phenylethanone hydrochloride.

-

The hydrochloride salt of 2-aminoacetophenone has a reported melting point of 194 °C (with decomposition).

Step 2: Formylation of 2-Amino-1-phenylethanone

The formylation of the primary amine can be achieved using various formylating agents. A common and effective method is the use of a mixture of formic acid and acetic anhydride, which generates the mixed anhydride in situ, a potent formylating agent.

Proposed Experimental Protocol: Synthesis of N-phenacylformamide

-

Neutralization of the Hydrochloride Salt:

-

Dissolve 2-amino-1-phenylethanone hydrochloride in a suitable solvent, such as dichloromethane.

-

Add a mild base, like triethylamine or sodium bicarbonate, to neutralize the hydrochloride and liberate the free amine.

-

The formation of a salt precipitate (e.g., triethylammonium chloride) can be observed. This can be removed by filtration, or the reaction can proceed as a slurry.

-

-

Formylation Reaction:

-

Cool the solution or slurry containing the free amine in an ice bath.

-

Slowly add a pre-mixed solution of formic acid and acetic anhydride. The reaction is exothermic and should be controlled.

-

Allow the reaction to stir at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Separate the organic layer, and wash it sequentially with a dilute aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over an anhydrous salt such as sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield N-phenacylformamide as a crystalline solid.

-

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of N-phenacylformamide.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the formyl proton.

-

Aromatic Protons (C₆H₅): Signals are expected in the range of δ 7.5-8.0 ppm. The protons ortho to the carbonyl group will be the most deshielded.

-

Methylene Protons (-CH₂-): A singlet is expected for the two methylene protons, likely in the region of δ 4.5-5.0 ppm, deshielded by the adjacent carbonyl and amide groups.

-

Amide Proton (-NH-): A broad singlet or triplet (due to coupling with the methylene protons) is expected, typically in the range of δ 6.0-8.0 ppm. Its position can be highly variable depending on the solvent and concentration.

-

Formyl Proton (-CHO): A singlet is expected around δ 8.0-8.5 ppm.

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbons, aromatic carbons, and the methylene carbon.

-

Ketone Carbonyl (C=O): Expected around δ 190-200 ppm.

-

Amide Carbonyl (C=O): Expected around δ 160-170 ppm.

-

Aromatic Carbons: A set of signals between δ 120-140 ppm.

-

Methylene Carbon (-CH₂-): Expected in the range of δ 45-55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of N-phenacylformamide should exhibit characteristic absorption bands for its functional groups.

-

N-H Stretch: A moderate to strong band around 3300 cm⁻¹.

-

C-H Stretch (Aromatic): Weak to medium bands just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Weak to medium bands just below 3000 cm⁻¹.

-

C=O Stretch (Ketone): A strong, sharp band around 1685 cm⁻¹.

-

C=O Stretch (Amide I band): A strong, sharp band around 1650 cm⁻¹.

-

N-H Bend (Amide II band): A medium band around 1550 cm⁻¹.

-

C-N Stretch: A medium band in the fingerprint region.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 163. Key fragmentation patterns would likely involve:

-

Alpha-cleavage adjacent to the ketone, leading to the loss of the formamidomethyl radical (•CH₂NHCHO) to give the benzoyl cation at m/z = 105.

-

Cleavage of the C-N bond , potentially leading to a fragment at m/z = 135 (phenacyl cation) or m/z = 44 (formamide radical cation).

Diagram of Expected Mass Spectrometry Fragmentation:

Caption: Predicted major fragmentation pathways for N-phenacylformamide.

Potential Applications and Biological Activity

The N-phenacyl moiety is a known pharmacophore found in compounds with a range of biological activities, including antifungal, antioxidant, antibacterial, and anticancer properties[4]. While specific biological studies on N-phenacylformamide are limited, its structural similarity to other biologically active phenacyl derivatives suggests it could be a valuable scaffold for medicinal chemistry research. It could serve as a lead compound or an intermediate for the synthesis of more complex molecules with potential therapeutic applications. For instance, the N-phenacylazole scaffold is present in several antifungal drugs[4]. Further research is warranted to explore the biological and toxicological profile of N-phenacylformamide.

Safety and Handling

Given the lack of a specific Safety Data Sheet (SDS) for N-phenacylformamide, it should be handled with the care appropriate for a novel chemical compound. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. As with many aromatic ketones and amides, potential irritant properties to the skin, eyes, and respiratory tract should be assumed.

Conclusion

N-phenacylformamide is a molecule with significant potential for applications in organic synthesis and drug discovery, yet it remains largely uncharacterized in the scientific literature. This guide provides a foundational understanding of its chemical identity, a plausible synthetic route, and predicted spectroscopic data to aid researchers in their work with this compound. The availability of a reported melting point suggests its successful synthesis and isolation. Further experimental validation of its synthesis, spectroscopic properties, and biological activity is crucial to fully unlock the potential of N-phenacylformamide as a versatile chemical building block.

References

-

Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Retrieved from [Link]

-

LookChem. (n.d.). Cas 73286-37-0, N-(2-o×o-2-phenyl-ethyl)forMaMide. Retrieved from [Link]

-

VDOC.PUB. (n.d.). Dictionary Of Natural Products. Retrieved from [Link]

-

Organic Syntheses. (n.d.). The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). IR handout.pdf. Retrieved from [Link]

-

MDPI. (2022). N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity. Retrieved from [Link]

-

NIST. (n.d.). Formamide, N-(2-phenylethyl)-. Retrieved from [Link]

-

PubChem. (n.d.). Formamide, N-(2-phenylethyl)-. Retrieved from [Link]

-

Asian Journal of Chemistry. (2011). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectrum of formamide in the solid phase. Retrieved from [Link]

-

YouTube. (2022). common fragmentation mechanisms in mass spectrometry. Retrieved from [Link]

-

NIST. (n.d.). Formamide, N-(2-phenylethyl)-. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure of 2-oxo-2-phenylethyl diisopropylcarbamate. Retrieved from [Link]

-

PubMed. (2019). Biological and Toxicological Evaluation of N-(4methyl-phenyl)-4-methylphthalimide on Bone Cancer in Mice. Retrieved from [Link]

-

National Institutes of Health. (2024). Fragment correlation mass spectrometry: Determining the structures of biopolymers in a complex mixture without isolating individual components. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis, Characterization, and Crystal Structure of a Diorganotin(IV) Complex with 2-Oxo-2-Phenylacetic Acid 4-Hydroxybenzohydrazone. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Retrieved from [Link]

-

YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]

-

PubMed. (2019). Design, synthesis and biological evaluation of N1-(isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide derivatives as potent TRPV1 antagonists. Retrieved from [Link]

-

YouTube. (2018). Fundamentals of MS (7 of 7) - Fragmentation. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

-

Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

-

YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]

-

PubMed. (2012). Synthesis, characterization and biological screening of sulfonamides derived form 2-phenylethylamine. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2023). Biocompatibility Evaluation Endpoints by Device Category. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2023). Use of International Standard ISO 10993-1, "Biological evaluation of medical devices - Part 1: Evaluation and testing within a risk management process". Retrieved from [Link]

-

U.S. Food and Drug Administration. (2023). Use of International Standard ISO 10993-1, "Biological evaluation of medical devices - Part 1. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of N-(2-Oxo-2-phenylethyl)formamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the critical physicochemical properties of N-(2-Oxo-2-phenylethyl)formamide, focusing on its solubility and stability. As a molecule of interest in synthetic chemistry and potentially in early-stage drug discovery, a thorough understanding of these parameters is paramount for predictable and reproducible experimental outcomes. This document outlines theoretical considerations based on the compound's structure, detailed protocols for empirical determination of its solubility and stability profiles, and the development of a stability-indicating analytical method. The methodologies described herein are grounded in established principles and regulatory guidelines to ensure scientific rigor and data integrity.

Introduction and Molecular Overview

This compound, also known as 2-formamido-1-phenylethanone, is an organic compound featuring a central ethylamine backbone substituted with a phenyl ketone and a formamide group. Its unique structure, incorporating a ketone, an amide, and an aromatic ring, dictates its chemical behavior, influencing everything from its solubility in various media to its susceptibility to degradation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₂ | [1] |

| Molecular Weight | 163.17 g/mol | [1] |

| CAS Number | 73286-37-0 | [1] |

| Calculated LogP | 0.6153 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Topological Polar Surface Area (TPSA) | 46.17 Ų | [1] |

Solubility Profile: Theoretical and Practical Determination

The solubility of this compound is governed by the interplay of its polar and non-polar functionalities. The phenyl ring imparts hydrophobicity, while the formamide and ketone groups, capable of hydrogen bonding, contribute to its potential solubility in polar solvents.

Theoretical Considerations

-

In Polar Protic Solvents (e.g., Water, Ethanol): The formamide N-H group can act as a hydrogen bond donor, and the oxygen atoms of the formamide and ketone groups can act as hydrogen bond acceptors. This suggests at least moderate solubility in polar protic solvents. Compounds with similar functional groups, such as N-methylformamide, are known to be highly soluble in polar solvents like water and ethanol.[2]

-

In Polar Aprotic Solvents (e.g., DMSO, Acetone): The molecule's polarity should allow for favorable dipole-dipole interactions with polar aprotic solvents. Formamide itself is miscible with acetone and dioxane.[3]

-

In Non-Polar Solvents (e.g., Hexane, Toluene): The presence of the polar formamide and ketone groups will likely limit solubility in non-polar solvents. The phenyl ring alone is insufficient to overcome the polarity of the rest of the molecule.

Caption: Key molecular features governing solubility.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a solute in a solvent.[4]

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, pH 7.4 Phosphate-Buffered Saline (PBS), Ethanol, DMSO, Acetonitrile, Toluene)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with UV detector

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The goal is to have undissolved solid remaining at the end of the experiment to ensure saturation.

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of each selected solvent to the respective vials.

-

Equilibration: Seal the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. A 24-hour period is standard, but it's best to confirm by sampling at multiple time points (e.g., 24h, 48h) to ensure the concentration has plateaued.[5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to let the undissolved solid settle. Centrifuge the vials to further pellet any suspended particles.

-

Sampling and Filtration: Carefully withdraw an aliquot from the clear supernatant. Immediately filter the aliquot through a 0.45 µm syringe filter to remove any remaining micro-particulates.

-

Dilution: Dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the linear range of the calibration curve.

-

Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate for each solvent.[5]

Table 2: Representative Solubility Data (Hypothetical)

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| Water | 25 | 0.5 | 3.06 |

| pH 7.4 PBS | 25 | 0.6 | 3.68 |

| Ethanol | 25 | 15.2 | 93.15 |

| DMSO | 25 | >200 | >1225 |

| Acetonitrile | 25 | 8.5 | 52.09 |

| Toluene | 25 | <0.1 | <0.61 |

Stability Profile and Forced Degradation Studies

Understanding the chemical stability of this compound is crucial for defining its storage conditions and shelf-life. Forced degradation, or stress testing, is an essential practice mandated by regulatory bodies like the ICH to identify likely degradation products and establish the stability-indicating nature of analytical methods.[6][7][8] The goal is to achieve a target degradation of 5-20% of the active ingredient to provide reliable data on degradation pathways.[6]

Potential Degradation Pathways

-

Hydrolysis: The formamide linkage is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule to yield 2-aminoacetophenone and formic acid. Theoretical studies on similar formamides show that hydrolysis can proceed through different pathways, often assisted by water molecules.[9][10]

-

Oxidation: The ketone and the benzylic position (the CH₂ group adjacent to the phenyl ring and ketone) could be susceptible to oxidation.

-

Photolysis: The presence of the chromophoric phenyl ketone moiety suggests potential sensitivity to light. Alpha-amino ketones can undergo photochemical reactions.[11][12]

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the intrinsic stability of this compound under various stress conditions as outlined by ICH guideline Q1A(R2).[6][13]

General Procedure:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Expose the solutions to the stress conditions below.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a target concentration.

-

Analyze all samples (including an unstressed control) using a stability-indicating HPLC method.

Stress Conditions:

-

Acidic Hydrolysis:

-

Reagent: 0.1 M Hydrochloric Acid (HCl).

-

Condition: Incubate the drug solution with 0.1 M HCl at 60 °C.

-

Sampling: Analyze at 2, 4, 8, and 24 hours.

-

-

Basic Hydrolysis:

-

Reagent: 0.1 M Sodium Hydroxide (NaOH).

-

Condition: Incubate the drug solution with 0.1 M NaOH at room temperature.

-

Sampling: Analyze at 30 minutes, 1, 2, and 4 hours (base-catalyzed hydrolysis is often rapid).

-

-

Oxidative Degradation:

-

Reagent: 3% Hydrogen Peroxide (H₂O₂).

-

Condition: Incubate the drug solution with 3% H₂O₂ at room temperature.[6]

-

Sampling: Analyze at 2, 4, 8, and 24 hours.

-

-

Thermal Degradation:

-

Condition: Store the solid compound and a solution in a calibrated oven at 80 °C.

-

Sampling: Analyze at 1, 3, and 7 days.

-

-

Photostability:

-

Condition: Expose the solid compound and a solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[7] A parallel sample should be wrapped in aluminum foil as a dark control.

-

Sampling: Analyze at the end of the exposure period.

-

Caption: Workflow for forced degradation studies.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately quantify the drug substance in the presence of its impurities, excipients, and degradation products.[14] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[15]

Protocol: HPLC Method Development

Objective: To develop a robust, reversed-phase HPLC (RP-HPLC) method capable of separating this compound from all potential degradation products generated during stress testing.

Starting Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Detection: UV at 254 nm (or lambda max of the compound).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Method Development Strategy:

-

Gradient Screening: Begin with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components from the stressed samples. This initial run provides a comprehensive picture of the degradation profile.

-

Analysis of Stressed Samples: Inject the samples from the forced degradation studies. The most complex chromatogram (i.e., the one with the most degradation peaks) will be used for optimization.

-

Optimization: Adjust the gradient slope, initial and final mobile phase composition, and run time to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradant peaks.

-

Method Validation (Abbreviated): Once optimized, the method's specificity must be confirmed. This involves:

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the spectral purity of the parent peak in the presence of degradants.

-

Mass Spectrometry (LC-MS): Couple the HPLC to a mass spectrometer to identify the mass of the parent compound and its degradation products, which helps in elucidating degradation pathways.

-

Conclusion

This guide has detailed a systematic and scientifically rigorous approach to characterizing the solubility and stability of this compound. By combining theoretical predictions with robust experimental protocols based on industry standards, researchers can generate reliable and comprehensive data. This information is indispensable for ensuring the quality and integrity of the compound in research and is a mandatory prerequisite for any further development in pharmaceutical applications. The provided methodologies for solubility determination, forced degradation, and the development of a stability-indicating assay serve as a complete framework for the successful physicochemical characterization of this and other novel chemical entities.

References

- ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

- Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.

- Iram, F., et al. (2016). Forced Degradation Studies. MedCrave online.

- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma.

- Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.

- Marques, M. R. C. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Iram, F., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research.

- Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.

- Vscht.cz. (n.d.). Stability-Indicating HPLC Method Development.

- SciSpace. (2014). Stability Indicating HPLC Method Development and Validation.

- ChemScene. (n.d.). This compound.

- Singh, S., et al. (1982). Diketones as photosensitizing agents: application to alpha-amino acids and enzymes. Photochemistry and Photobiology.

- Zou, Y., et al. (2023). Photochemical reductive deamination of alpha-amino aryl alkyl ketones. Chemical Communications.

- Sigma-Aldrich. (n.d.). Formamide Product Information Sheet.

- Wang, H., et al. (2007). Theoretical studies on the hydrolysis mechanism of N-(2-oxo-1,2-dihydro- pyrimidinyl) formamide. Journal of Theoretical and Computational Chemistry.

- Solubility of Things. (n.d.). N-Methylformamide.

- ResearchGate. (n.d.). Formation and proposal hydrolysis pathway of 2-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide 2 to yield N-(2-(N-methylsulfamoyl)phenyl) formamide (4).

Sources

- 1. chemscene.com [chemscene.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Theoretical studies on the hydrolysis mechanism of N-(2-oxo-1,2-dihydro- pyrimidinyl) formamide - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 10. researchgate.net [researchgate.net]

- 11. Diketones as photosensitizing agents: application to alpha-amino acids and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Photochemical reductive deamination of alpha-amino aryl alkyl ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 14. scispace.com [scispace.com]

- 15. chromatographyonline.com [chromatographyonline.com]

N-(2-Oxo-2-phenylethyl)formamide: A Technical Guide for Synthetic and Medicinal Chemists

Abstract

N-(2-Oxo-2-phenylethyl)formamide, a key α-acylamino ketone, serves as a pivotal intermediate in synthetic organic chemistry. Its unique bifunctional structure, featuring both a ketone and a formamide moiety, makes it an exceptionally valuable precursor for the construction of various heterocyclic systems, most notably oxazoles. This technical guide provides an in-depth exploration of this compound, covering its synthesis, mechanistic transformations, and applications. We will delve into the causality behind experimental choices in its preparation and utilization, present detailed, validated protocols, and summarize key data to support researchers, scientists, and drug development professionals in leveraging this versatile building block.

Introduction: The Strategic Importance of this compound

This compound, with the chemical formula C₉H₉NO₂, is a derivative of 2-aminoacetophenone.[1] Its significance in organic synthesis stems from its role as a readily accessible precursor to 1,3-oxazoles, a class of heterocyclic compounds prevalent in natural products, pharmaceuticals, and materials science.[2] The oxazole ring is a common substructure in numerous biologically active molecules, underscoring the importance of efficient synthetic routes to its precursors.[2][3]

The strategic value of this compound lies in the inherent reactivity imparted by its α-acylamino ketone framework. This arrangement is perfectly primed for intramolecular cyclodehydration reactions, providing a direct and reliable pathway to substituted oxazoles through reactions like the Robinson-Gabriel synthesis.[2][4] Understanding the synthesis and reactivity of this intermediate is therefore crucial for chemists aiming to construct complex molecular architectures.

Synthesis of this compound

The preparation of this compound is typically achieved through the formylation of an appropriate precursor, such as 2-aminoacetophenone or its salts. The choice of starting material and formylating agent dictates the reaction conditions and overall efficiency.

Method 1: Formylation of 2-Aminoacetophenone Hydrochloride

A common and straightforward approach involves the N-formylation of 2-aminoacetophenone hydrochloride. This method leverages a mixture of formic acid and acetic anhydride.

Causality Behind Experimental Choices:

-

Starting Material: 2-Aminoacetophenone hydrochloride is often used as it is a stable, commercially available solid. The hydrochloride salt form passivates the reactive amino group, improving shelf-life.

-

Formylating Agent: A mixture of formic acid and acetic anhydride in situ generates formyl acetate or a mixed anhydride, which is a more potent acylating agent than formic acid alone. This drives the reaction to completion efficiently.

-

Temperature Control: The initial reaction is often performed at a low temperature (e.g., 0-5 °C) to control the exothermic reaction between formic acid and acetic anhydride. The subsequent heating facilitates the formylation reaction itself.

Method 2: Leuckart-type Reaction

Alternatively, a Leuckart-type reaction can be employed, which involves the reductive amination of a ketone.[5] While more commonly used for synthesizing amines, modifications using formamide as both the nitrogen source and the reducing agent can yield N-formyl derivatives.[5][6] This pathway is less direct for this specific target but is a valid synthetic strategy in the broader context of amine and formamide synthesis.

Core Reactivity: The Robinson-Gabriel Cyclization to 4-Phenyloxazole

The primary utility of this compound is its role as a precursor in the Robinson-Gabriel synthesis of oxazoles.[2][4] This acid-catalyzed intramolecular cyclodehydration is a robust and high-yielding transformation.

Mechanism: The reaction proceeds via a two-step mechanism:

-

Enolization/Intramolecular Attack: The ketone carbonyl is protonated by a strong acid (e.g., sulfuric acid, polyphosphoric acid), making it more electrophilic. The amide oxygen, which is part of an enol or enol-like tautomer, then acts as a nucleophile, attacking the protonated carbonyl to form a five-membered cyclic intermediate (a dihydrooxazolium ion).

-

Dehydration: The resulting intermediate readily loses a molecule of water to form the aromatic oxazole ring, driven by the thermodynamic stability of the aromatic system.

This transformation is highly efficient due to the pre-organized orientation of the reacting ketone and formamide groups.

Visualization of the Robinson-Gabriel Synthesis

Sources

The Genesis of a Potent Warhead: An In-depth Technical Guide to the Discovery and History of Alpha-Formamido Ketones

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a deep dive into the discovery and history of alpha-formamido ketones, a class of compounds that has garnered significant attention in medicinal chemistry. From their synthetic origins to their critical role as enzyme inhibitors, this document traces the evolution of these molecules, offering field-proven insights for professionals in drug development and chemical research.

Introduction: The Emergence of a Privileged Scaffold

The alpha-formamido ketone moiety is a key structural feature in a range of biologically active molecules, most notably as a "warhead" in reversible covalent inhibitors of proteases.[1] The inherent electrophilicity of the alpha-ketoamide group, combined with the specific interactions facilitated by the N-formyl group, has established this scaffold as a privileged motif in modern drug discovery.[2] This guide will explore the historical context of their development, the evolution of their synthesis, and the mechanistic insights that have cemented their importance.

A Historical Perspective: From Precursors to Prominence

The story of alpha-formamido ketones is intrinsically linked to the broader history of alpha-amino ketone and alpha-ketoamide synthesis. Early methods for the preparation of alpha-amino ketones often involved multi-step processes with harsh conditions.[3] However, the development of more sophisticated synthetic strategies throughout the 20th century laid the groundwork for the eventual synthesis of their N-formylated counterparts.

A significant turning point can be traced to the growing understanding of protease inhibition in the latter half of the 20th century. The discovery that peptidyl aldehydes and ketones could act as potent, reversible inhibitors of cysteine and serine proteases sparked a wave of research into related electrophilic functionalities.[4] While a definitive "first synthesis" of a simple alpha-formamido ketone is not prominently documented, their emergence in the scientific literature coincides with the intensified search for novel protease inhibitors.

A key publication in 1996 by Li et al. detailed the synthesis and evaluation of a series of dipeptidyl alpha-keto amides as inhibitors of calpains and other cysteine proteases.[4] This work highlighted the potential of the alpha-ketoamide functionality in achieving high potency and selectivity, paving the way for further exploration of related structures, including the N-formyl variants.

Synthetic Methodologies: Crafting the Warhead

The synthesis of alpha-formamido ketones typically begins with the corresponding alpha-amino acid or alpha-amino ketone. The introduction of the formyl group is a critical step, and various methods have been employed to achieve this transformation.

The Role of the Formyl Group as a Protecting Group

In the realm of peptide synthesis, the formyl group has long been utilized as an effective protecting group for the α-amino group of amino acids.[5] Its small size and minimal steric hindrance are advantageous, and its stability to both acidic and basic conditions used for the removal of Boc and Fmoc groups, respectively, makes it an orthogonal protecting group in solid-phase peptide synthesis (SPPS).[5][6] This established utility in a related field provided a ready-made toolbox for chemists looking to synthesize N-formylated compounds.

Key Synthetic Pathways

The general synthetic approach to alpha-formamido ketones can be visualized as a multi-stage process, often starting from readily available alpha-amino acids.

Figure 2: A simplified diagram illustrating the mechanism of reversible covalent inhibition of a cysteine protease by an alpha-ketoamide.

The N-formyl group in alpha-formamido ketones plays a crucial role in enhancing the inhibitory potency and selectivity. It can participate in key hydrogen bonding interactions within the enzyme's active site, thereby increasing the binding affinity of the inhibitor. [1]Specifically, the amide oxygen and the alpha-keto oxygen can form two hydrogen bonds with the catalytic center of the target protease. [1]

Key Applications in Drug Development

The unique inhibitory mechanism of alpha-formamido ketones has led to their investigation in a wide range of therapeutic areas.

| Therapeutic Area | Target Protease(s) | Rationale |

| Antiviral | Viral Cysteine Proteases (e.g., SARS-CoV-2 Mpro) | Inhibition of viral replication by blocking essential proteolytic processing of viral polyproteins. [7] |

| Cancer | Calpains, Cathepsins | Modulation of pathways involved in cell proliferation, apoptosis, and metastasis. [4] |

| Neurodegenerative Diseases | Calpains | Reduction of neuronal damage associated with excitotoxicity and apoptosis. |

Conclusion and Future Directions

The journey of alpha-formamido ketones from synthetic curiosities to highly valued pharmacophores is a testament to the synergy between organic synthesis and medicinal chemistry. Their history is one of incremental advances, building upon the foundations of alpha-amino ketone synthesis and the strategic use of protecting groups. The recognition of their potent and reversible covalent inhibition of cysteine proteases has firmly established their place in the drug discovery pipeline.

Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods, as well as the design of novel alpha-formamido ketone-based inhibitors with improved pharmacokinetic and pharmacodynamic profiles. The continued exploration of this versatile chemical scaffold promises to yield new therapeutic agents for a host of challenging diseases.

References

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 6, 2026, from [Link]

-

Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

-

Introduction to Peptide Synthesis. (2019, February 15). Master Organic Chemistry. Retrieved January 6, 2026, from [Link]

-

An insight into the interaction between α-ketoamide- based inhibitor and coronavirus main protease: A detailed in silico study. (2020, November 28). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

Synthesis of α-amino carbonyl compounds: a brief review. (2023, April 28). Russian Chemical Reviews. Retrieved January 6, 2026, from [Link]

- N-formylation of amino carboxylic compounds with formamide. (1988, December 6). Google Patents.

-

Recent advances in the synthesis of α-amino ketones. (2020, December 8). Organic & Biomolecular Chemistry. Retrieved January 6, 2026, from [Link]

-

A new class of α-ketoamide derivatives with potent anticancer and anti-SARS-CoV-2 activities. (n.d.). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

Perspectives on the design and discovery of α-ketoamide inhibitors for the treatment of novel coronavirus: where do we stand and where do we go?. (n.d.). PubMed. Retrieved January 6, 2026, from [Link]

-

Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. (n.d.). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

Novel peptidyl alpha-keto amide inhibitors of calpains and other cysteine proteases. (1996). Journal of Medicinal Chemistry. Retrieved January 6, 2026, from [Link]

-

Synthesis of Amino Acids. (2022, September 25). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

-

Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. (2023, May 5). Journal of the American Chemical Society. Retrieved January 6, 2026, from [Link]

-

Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. (n.d.). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

Sources

- 1. An insight into the interaction between α-ketoamide- based inhibitor and coronavirus main protease: A detailed in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A new class of α-ketoamide derivatives with potent anticancer and anti-SARS-CoV-2 activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]

- 4. Stork: Novel peptidyl alpha-keto amide inhibitors of calpains and other cysteine proteases [storkapp.me]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. biosynth.com [biosynth.com]

- 7. Perspectives on the design and discovery of α-ketoamide inhibitors for the treatment of novel coronavirus: where do we stand and where do we go? - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: From Simple Precursors to Complex Scaffolds

In the intricate world of medicinal chemistry, the journey from a simple starting material to a life-saving therapeutic is one of precision, innovation, and a deep understanding of molecular interactions. Among the vast arsenal of chemical tools available to the drug development professional, formamide and its related formamidine compounds hold a place of unique significance. Formamide, the simplest amide, serves not only as a versatile solvent but also as a fundamental C1 building block for constructing complex heterocyclic systems.[1] Its derivative, the formamidine moiety, has emerged as a powerful functional group and a crucial bioisostere, enabling chemists to fine-tune the pharmacological profiles of drug candidates.[2][3]

This guide provides an in-depth exploration of formamide and formamidine compounds, moving beyond simple definitions to delve into the causality behind their synthetic applications and their strategic deployment in drug design. We will examine their core properties, present field-proven experimental protocols, and analyze their roles in modulating biological activity, offering researchers and scientists a comprehensive resource for leveraging these vital compounds in their quest for novel therapeutics.

Part 1: Formamide - The Foundational C1 Synthon

Formamide (HCONH₂) is a colorless, water-miscible liquid that is far more than a simple solvent.[1] Its true power in pharmaceutical synthesis lies in its ability to act as a source of a formyl group or a complete -N=CH- unit, making it an indispensable reagent for the construction of nitrogen-containing heterocycles that form the core of countless drugs.[4]

Physicochemical Properties and Synthetic Utility

Formamide's high dielectric constant and ability to form strong hydrogen bonds make it an excellent solvent for a wide range of organic and inorganic compounds, facilitating homogeneous reactions and often leading to higher yields and purer products.[5] More importantly, it serves as a key reactant in the synthesis of pharmaceuticals like sulfa drugs, vitamins, and various heterocyclic scaffolds such as pyrimidines and imidazoles.[4][6]

| Property | Formamide (HCONH₂) |

| Molar Mass | 45.04 g/mol [1] |

| Appearance | Colorless, oily liquid[1] |

| Boiling Point | 210 °C (decomposes)[7] |

| Solubility | Miscible with water, ethanol, acetone[4] |

| Primary Role | Solvent, C1 source for formylation, N-heterocycle synthesis[5] |

Key Synthetic Applications

-

Leuckart Reaction: A classic method for preparing primary amines from ketones using N-formyl derivatives, where formamide serves as both the nitrogen source and the reducing agent.[1]

-

Heterocycle Synthesis: Formamide is a cornerstone in the synthesis of purines, pyrimidines, and triazoles, which are foundational structures in many antiviral and anticancer drugs. For instance, it is used for cyclization reactions in the synthesis of Vitamin B4.[4]

-

Imide Synthesis: It can be used as a direct source of nitrogen for converting cyclic anhydrides or their corresponding dicarboxylic acids into N-unsubstituted cyclic imides, often under high-temperature conditions.[8]

Experimental Protocol: Synthesis of Phthalimide from Phthalic Anhydride

This protocol demonstrates the use of formamide as a direct aminating and cyclizing agent. The reaction proceeds through the formation of an intermediate anhydride which then reacts with formamide to yield the imide.[8]

Materials:

-

Phthalic Anhydride (0.05 mole, 7.4 g)

-

Formamide (0.15 mole, 6 mL)

-

N-Methyl-2-pyrrolidinone (NMP) (7 mL, as a supplementary solvent)

-

Deionized Water

Procedure:

-

Combine phthalic anhydride, formamide, and NMP in a flask equipped with a thermometer and an air-cooled condenser.

-

Stir the mixture and heat to 170-180°C.

-

Maintain this temperature for 5-6 hours, or until the solution becomes clear, indicating the reaction is nearing completion.

-

While still warm, carefully pour the reaction mixture into a beaker containing 80-100 mL of cold, stirring water.

-

A precipitate of phthalimide will form.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain the final product.

Self-Validation: The success of this protocol is validated by the precipitation of the desired product upon quenching in water, which has low solubility compared to the starting materials and byproducts. Purity can be confirmed by melting point analysis and spectroscopic methods (IR, NMR).

Part 2: Formamidines - The Versatile Bioisosteric Scaffold

The formamidine functional group, characterized by the -N=CH-N- moiety, offers a significant leap in molecular complexity and strategic importance compared to formamide.[2] Formamidine and its derivatives are recognized as crucial intermediates in the synthesis of a wide array of pharmaceuticals, including antiviral, anticancer, and antifungal agents.[9][10][11]

The Power of Bioisosteric Replacement

One of the most powerful strategies in modern medicinal chemistry is bioisosteric replacement, where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance the molecule's overall profile.[3][12] The amide bond is ubiquitous in bioactive molecules but is often susceptible to enzymatic degradation.[12][13] Formamidines serve as effective non-classical bioisosteres for amides.

The replacement of an amide with a formamidine can:

-

Increase Metabolic Stability: By removing the easily hydrolyzed carbonyl group.[13]

-

Modulate Basicity: Introducing a more basic center (pKa ~8-12) which can be crucial for forming salt bridges with target proteins.

-

Alter Hydrogen Bonding: It can act as both a hydrogen bond donor and acceptor, mimicking the properties of the amide bond.

-

Enhance Potency and Selectivity: By providing a different geometric and electronic presentation to the target receptor or enzyme.

Synthesis of Formamidine Derivatives

Formamidines are typically synthesized, not used as off-the-shelf reagents. A common and highly convenient method involves the preparation of formamidine acetate, a stable, non-hygroscopic salt that can be used directly in subsequent reactions.[14]

Experimental Protocol: Synthesis of Formamidine Acetate

This procedure, adapted from Taylor and Ehrhart, provides a simple and convenient route to a stable formamidine salt, avoiding the use of toxic reagents like hydrogen cyanide.[14]

Materials:

-

Triethyl orthoformate (1.0 mole, 148.2 g)

-

Glacial acetic acid (1.0 mole, 60.1 g)

-

Absolute ethanol (100 mL)

-

Ammonia gas

Procedure:

-

In a three-necked flask fitted with a mechanical stirrer, a reflux condenser, and a gas-inlet tube, combine triethyl orthoformate, glacial acetic acid, and absolute ethanol.

-

Heat the mixture to reflux with stirring.

-

Once refluxing, introduce a moderate stream of ammonia gas through the gas-inlet tube. The internal temperature will initially decrease as vigorous refluxing occurs.

-

Continue the ammonia flow. After approximately 20-30 minutes, formamidine acetate will begin to crystallize from the boiling mixture.

-

Maintain the ammonia flow until no further temperature decrease is observed, indicating the reaction is complete.

-

Cool the mixture to room temperature.

-

Collect the crystalline precipitate by filtration and wash thoroughly with 50 mL of absolute ethanol.

-

Dry the product. The yield of formamidine acetate is typically high (80-90%).

Self-Validation: The protocol's integrity is confirmed by the crystallization of the product directly from the reaction mixture. Formamidine acetate is significantly less soluble in the ethanol-based medium than the reactants or byproducts. Its non-deliquescent nature simplifies handling and storage.[14]

// Reactants Orthoformate [label="Triethyl Orthoformate"]; AceticAcid [label="Acetic Acid"]; Ethanol [label="Ethanol (Solvent)"]; Ammonia [label="Ammonia (gas)"];

// Steps Mix [label="1. Mix & Reflux", shape=ellipse, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IntroduceNH3 [label="2. Introduce NH₃ Gas", shape=ellipse, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Crystallize [label="3. Crystallization\n(20-30 mins)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; CoolFilter [label="4. Cool, Filter & Wash", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Product Product [label="Formamidine Acetate\n(Crystalline Solid)", shape=box, style="filled, dashed", fillcolor="#FFFFFF"];

// Workflow {Orthoformate, AceticAcid, Ethanol} -> Mix; Mix -> IntroduceNH3; IntroduceNH3 -> Crystallize; Ammonia -> IntroduceNH3 [style=dashed, label="Reagent"]; Crystallize -> CoolFilter; CoolFilter -> Product; } dot Caption: Workflow for the synthesis of formamidine acetate.

Part 3: Strategic Applications in Drug Design

The choice to incorporate a formamidine moiety is a strategic decision driven by the need to solve specific pharmacological challenges. These compounds have demonstrated efficacy as antibacterial agents, antidiabetic agents, and are particularly notable as H2-receptor antagonists.[2][15]

Formamidines as Enzyme Inhibitors

The basicity and hydrogen-bonding capabilities of the formamidine group make it an excellent pharmacophore for targeting enzyme active sites. It can engage in critical ionic and hydrogen-bond interactions with amino acid residues like aspartate and glutamate.

Mechanism of Action:

-

Competitive Inhibition: A formamidine-containing drug can mimic the natural substrate, competing for the active site. Its strong binding affinity, often due to favorable electrostatic interactions, prevents the substrate from binding, thus inhibiting the enzyme.[16]

-

Non-competitive Inhibition: In some cases, the inhibitor may bind to an allosteric site, inducing a conformational change that inactivates the enzyme, regardless of substrate binding.

// Nodes Receptor [label="Cell Surface Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; Signal [label="Signal Transduction\nCascade", fillcolor="#F1F3F4", fontcolor="#202124"]; Enzyme [label="Target Enzyme\n(e.g., Kinase)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Substrate [label="Substrate", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Response [label="Cellular Response\n(e.g., Proliferation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Drug [label="Formamidine-based\nInhibitor", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Receptor -> Signal [label="Activates"]; Signal -> Enzyme [label="Activates"]; Substrate -> Enzyme [label="Binds to\nActive Site", dir=none]; Enzyme -> Product [label="Catalyzes"]; Product -> Response; Drug -> Enzyme [label="Competitively Binds\nto Active Site", color="#EA4335", fontcolor="#EA4335", style=bold]; Enzyme -> Response [style=invis]; // for layout } dot Caption: Formamidine-based drug as a competitive enzyme inhibitor.

Comparative Analysis for the Medicinal Chemist

| Feature | Formamide | Formamidine | Rationale in Drug Design |

| Role in Synthesis | C1 source, solvent | Versatile scaffold, intermediate | Formamide is used for core construction; formamidines are incorporated as key functional groups. |

| Physicochemical | Polar, H-bond donor | Basic, H-bond donor/acceptor | Formamidine's basicity allows for salt formation and strong ionic interactions with targets.[17] |

| Bioisosterism | Not applicable | Amide, Guanidine bioisostere | Key strategy to improve metabolic stability and modulate binding interactions.[13][18] |

| Biological Activity | Generally inert | Pharmacologically active moiety | The formamidine group itself is often critical for binding and eliciting a biological response.[2][15] |

Conclusion: An Enduring Legacy and a Promising Future

Formamide and formamidine compounds represent a classic example of chemical evolution in drug discovery—from a simple, indispensable building block to a sophisticated, multifunctional scaffold. Formamide remains a workhorse for the synthesis of foundational heterocyclic cores.[6] The formamidine group, however, has proven to be a cornerstone of modern medicinal chemistry, offering a robust solution to the pervasive challenge of amide bond instability and providing a versatile tool for optimizing drug-target interactions.[2][13] As our understanding of molecular biology deepens, the rational design and application of formamidine-containing molecules will undoubtedly continue to play a pivotal role in the development of next-generation therapeutics.

References

-

Wikipedia. Formamide. [Link]

-

Ataman Kimya. FORMAMIDE. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Formamidine Acetate: A Versatile Chemical Intermediate for Pharmaceutical and Material Synthesis. [Link]

-

Formamide in the Pharmaceutical Industry. (2025). [Link]

-

Royalchem. Formamide (CAS 75-12-7) | ≥99.6% Pharma Synthesis Grade. [Link]

-

News - Formamidine Acetate Use: key compound in pharmaceutical intermediates. [Link]

-

Efficient Synthesis of Amides through Thioacids Reactions with In Situ Generated Formamidine. (2025). PMC - NIH. [Link]

-

A new synthesis of formamidine. (2025). ResearchGate. [Link]

-

Amide bioisosteric replacement in the design and synthesis of quorum sensing modulators. (2024). PubMed. [Link]

-

The Synthesis of Amide and its Bioisosteres. (2025). Bentham Science. [Link]

-

Application of formamide in fine chemical products. Weifang Yuanye Biotechnology Co., Ltd.. [Link]

-

FORMAMIDE, A NOVEL CHALLENGING REAGENT FOR THE DIRECT SYNTHESIS OF NON-N-SUBSTITUTED CYCLIC IMIDES. [Link]

-

Understanding Formamide and Its Derivatives. (2025). Shijiazhuang Sincere Chemicals Co., Ltd.. [Link]

-

Direct Synthesis of Formamide from CO2 and H2O with Nickel–Iron Nitride Heterostructures under Mild Hydrothermal Conditions. (2023). Journal of the American Chemical Society. [Link]

-

A Convenient Synthesis of N,N'-Disubstituted Formamidines and Acetamidines. ACS Publications. [Link]

-

Rapid and efficient synthesis of formamidines in a catalyst-free and solvent-free system. (2021). PMC - NIH. [Link]

-

formamidine acetate. Organic Syntheses Procedure. [Link]

-

Rapid and efficient synthesis of formamidines in a catalyst-free and solvent-free system. RSC Publishing. [Link]

-

Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - PubMed Central. [Link]

-

The Synthesis of Amide and its Bioisosteres | Request PDF. (2025). ResearchGate. [Link]

-

Structure of some of medicines containing formamide skeleton. ResearchGate. [Link]

-

Formamidine. PubChem - NIH. [Link]

-

Chemistry, biological activity, and uses of formamidine pesticides. PubMed. [Link]

-